3-(4-Methoxyphenyl)-2-methylpropanal, also known as 4-Methoxy-α-methylbenzenepropanal or Canthoxal, is an aromatic aldehyde with the chemical formula C11H14O2. Its properties have been explored in scientific research. You can find its basic structure and information on PubChem https://pubchem.ncbi.nlm.nih.gov/compound/3-4-Methoxyphenyl-2-methylpropanal.
Scientific studies have investigated the potential applications of 3-(4-Methoxyphenyl)-2-methylpropanal in various fields, including:
3-(4-Methoxyphenyl)-2-methylpropanal, also known by its IUPAC name, is an organic compound with the molecular formula C₁₁H₁₄O₂. It features a 4-methoxyphenyl group attached to a 2-methylpropanal backbone. This compound is characterized by its aromatic nature, stemming from the methoxy-substituted phenyl ring, and exhibits a distinctive aldehyde functional group. It is typically found as a colorless to pale yellow liquid with a sweet, floral aroma, making it of interest in various applications, particularly in the fragrance industry .
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .
Research on 3-(4-Methoxyphenyl)-2-methylpropanal indicates potential biological activities, particularly in the realm of cytotoxicity. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the methoxy group on the phenyl ring may enhance its interaction with biological targets due to increased lipophilicity and electron-donating properties .
Several synthetic routes have been developed for producing 3-(4-Methoxyphenyl)-2-methylpropanal:
These methods highlight the versatility in synthesizing 3-(4-Methoxyphenyl)-2-methylpropanal and its derivatives.
3-(4-Methoxyphenyl)-2-methylpropanal has several applications:
Interaction studies involving 3-(4-Methoxyphenyl)-2-methylpropanal focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Such interactions are critical for understanding its pharmacological potential and mechanisms of action against cancer cells .
Several compounds share structural similarities with 3-(4-Methoxyphenyl)-2-methylpropanal. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxybenzaldehyde | Methoxy group on phenyl ring | Simpler structure; lacks methyl substitution |
3-(4-Hydroxyphenyl)-2-methylpropanal | Hydroxyl group instead of methoxy | Potentially different biological activity |
3-(4-Ethoxyphenyl)-2-methylpropanal | Ethoxy group instead of methoxy | Increased steric hindrance |
The uniqueness of 3-(4-Methoxyphenyl)-2-methylpropanal lies in its specific combination of functional groups, which may influence both its chemical reactivity and biological activity compared to these similar compounds.
The systematic nomenclature of 3-(4-Methoxyphenyl)-2-methylpropanal follows International Union of Pure and Applied Chemistry guidelines, establishing its official designation as 3-(4-methoxyphenyl)-2-methylpropanal. This nomenclature precisely describes the compound's structural arrangement, indicating the presence of a methoxy group at the para position of the phenyl ring, connected to a two-carbon chain terminating in an aldehyde functional group with a methyl substituent at the second carbon position.
The compound exhibits extensive synonym diversity across scientific literature and commercial applications. The most prevalent alternative designation is Canthoxal, a trade name that has gained widespread recognition in fragrance industry applications. Additional systematic nomenclature variations include benzenepropanal, 4-methoxy-alpha-methyl-, which emphasizes the benzene ring structure and the positioning of functional groups. The compound is also recognized under the designation Anisyl Propanal, reflecting its anisole-derived structural component.
The compound's identifier systems extend beyond nomenclature to include specific registry numbers and molecular descriptors. The InChI Key VLFBSPUPYFTTNF-UHFFFAOYSA-N provides a unique molecular identifier for database searches and chemical informatics applications. The European Inventory of Existing Commercial Chemical Substances number 226-749-5 establishes its regulatory recognition within European chemical commerce.
Stereochemical considerations introduce additional nomenclature complexity, particularly regarding the compound's chiral center at the second carbon position. The (R)-enantiomer bears the specific designation (2R)-3-(4-methoxyphenyl)-2-methylpropanal, with its own distinct Chemical Abstracts Service number 181381-29-3. This enantiomeric specification becomes crucial in applications requiring specific stereochemical configurations, particularly in fragrance chemistry where olfactory properties can vary significantly between enantiomers.
The historical development of 3-(4-Methoxyphenyl)-2-methylpropanal traces back to the mid-twentieth century, with documented discovery occurring in 1951. This timeline positions the compound's initial characterization within the post-World War II expansion of synthetic organic chemistry and the burgeoning fragrance industry's demand for novel aromatic compounds.
Early synthetic approaches to 3-(4-Methoxyphenyl)-2-methylpropanal focused on condensation reactions utilizing readily available aromatic precursors. The fundamental synthetic strategy involved the condensation reaction of anisic aldehyde with propanal, followed by hydrogenation of the intermediate product. This methodology established the foundation for subsequent industrial production methods and demonstrated the compound's accessibility through conventional organic synthesis techniques.
Patent literature from the Chinese chemical industry provides detailed documentation of alternative synthetic pathways developed for industrial-scale production. The preparation method described in patent CN104817444A outlines a two-step synthesis beginning with the halogenation of anisyl alcohol using hydrohalic acid at temperatures between 5-20 degrees Celsius. The resulting para-methoxybenzyl halide subsequently undergoes alkylation with propionaldehyde in the presence of powdered sodium hydroxide and phase transfer catalysts, achieving reaction completion at temperatures ranging from 60-110 degrees Celsius over 12-16 hour reaction periods.
The development of titanium tetrachloride-catalyzed synthesis represents a significant advancement in the compound's synthetic accessibility. Research published in the Journal of Chemical Research demonstrates the effectiveness of this catalytic approach, utilizing methacrolein diacetyl acetal as a key intermediate. This method achieves high yields through controlled reaction conditions at low temperatures, followed by hydrolysis and purification steps that yield the target aldehyde with excellent purity characteristics.
The evolution of synthetic methodologies reflects broader trends in organic synthesis development, particularly the transition from traditional condensation reactions to more sophisticated catalytic approaches. These developments have enabled the compound's widespread commercial availability and facilitated its integration into various industrial applications, particularly within the fragrance and flavor industries where consistent quality and enantiomeric purity requirements demand reliable synthetic protocols.
3-(4-Methoxyphenyl)-2-methylpropanal possesses the molecular formula C₁₁H₁₄O₂ with a molecular weight of 178.23 grams per mole [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 5462-06-6 and carries the International Union of Pure and Applied Chemistry name 3-(4-methoxyphenyl)-2-methylpropanal [1] [3].
The molecular structure features a propyl aldehyde backbone substituted with a 4-methoxyphenyl group at the 3-position and a methyl group at the 2-position [1]. The compound exists as a chiral molecule due to the presence of an asymmetric carbon at the 2-position, resulting in two possible enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer [4] [5] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₄O₂ | [1] |
Molecular Weight | 178.23 g/mol | [1] |
Chemical Abstracts Service Number | 5462-06-6 | [1] |
Stereochemical Centers | 1 (at C-2) | [4] |
Possible Enantiomers | 2 | [5] [6] |
Simplified Molecular Input Line Entry System | O=CC(C)CC1=CC=C(OC)C=C1 | [1] |
International Chemical Identifier Key | VLFBSPUPYFTTNF-UHFFFAOYSA-N | [2] |
The stereochemical configuration significantly influences the compound's three-dimensional arrangement and potentially its biological activity [4]. The asymmetric carbon center allows for the existence of both (R)-3-(4-methoxyphenyl)-2-methylpropanal and (S)-3-(4-methoxyphenyl)-2-methylpropanal enantiomers [5] [6].
The infrared spectrum of 3-(4-methoxyphenyl)-2-methylpropanal exhibits characteristic absorption bands that confirm the presence of functional groups within the molecule [7] [8]. The carbonyl group produces a strong absorption band in the region of 1705-1720 cm⁻¹, which is typical for aromatic aldehydes where conjugation with the aromatic ring system lowers the frequency compared to saturated aliphatic aldehydes [7] [9].
The aldehyde hydrogen displays two distinctive carbonyl-hydrogen stretching vibrations between 2695-2830 cm⁻¹, with the characteristic shoulder peak around 2720 cm⁻¹ serving as a diagnostic feature for aldehyde identification [8] [10]. The aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches are observed between 2850-3000 cm⁻¹ [11].
Functional Group | Absorption Range (cm⁻¹) | Assignment |
---|---|---|
Carbonyl C=O | 1705-1720 | Aromatic aldehyde stretch [7] |
Aldehyde C-H | 2695-2830 | Characteristic aldehyde hydrogen [8] |
Aromatic C-H | 3000-3100 | Aromatic hydrogen stretches [11] |
Aliphatic C-H | 2850-3000 | Alkyl hydrogen stretches [11] |
Methoxy C-O | 1000-1300 | Ether linkage vibrations [11] |
Proton nuclear magnetic resonance spectroscopy reveals the aldehyde hydrogen as a highly deshielded signal appearing between 9.0-10.0 parts per million, which is characteristic of aldehydic protons due to the strong electron-withdrawing effect of the carbonyl group [10] [12]. The aromatic protons of the 4-methoxyphenyl group resonate in the typical aromatic region between 6.8-7.3 parts per million [13].
The methoxy group appears as a singlet around 3.8 parts per million, integrating for three hydrogens [13] [14]. The benzylic methylene protons adjacent to the aromatic ring exhibit chemical shifts around 2.6-2.9 parts per million due to the deshielding effect of the aromatic system [13] [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbonyl carbon, which appears in the characteristic aldehyde region between 190-200 parts per million [10] [15] [16]. The aromatic carbons resonate between 100-160 parts per million, while the methoxy carbon appears around 55 parts per million [15] [16].
Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
Aldehyde C=O | 190-200 | 9.0-10.0 | Singlet [10] |
Aromatic C | 100-160 | 6.8-7.3 | Multiplet [13] |
Methoxy C | ~55 | 3.8 | Singlet [13] |
Benzylic CH₂ | 25-35 | 2.6-2.9 | Multiplet [13] |
Methyl C | 15-20 | 1.0-1.5 | Doublet [13] |
Mass spectrometric analysis of 3-(4-methoxyphenyl)-2-methylpropanal demonstrates characteristic fragmentation patterns typical of aromatic aldehydes [17] [18]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1] [19].
Alpha-cleavage represents the predominant fragmentation pathway, resulting in the loss of hydrogen (molecular ion minus 1) and the formation of characteristic fragment ions [17] [18]. The acylium ion formation through alpha-cleavage produces a diagnostic peak at mass-to-charge ratio 29, which is characteristic of aldehydes [17] [20].
The 4-methoxyphenyl substituent contributes to the stability of certain fragment ions through resonance stabilization [17]. The methoxy group can undergo characteristic eliminations, producing fragments corresponding to the loss of methyl radicals (molecular ion minus 15) and methoxy radicals (molecular ion minus 31) [17].
Fragment Ion | m/z Value | Fragmentation Process | Relative Intensity |
---|---|---|---|
Molecular Ion [M]⁺ | 178 | Parent ion [1] | Moderate |
[M-1]⁺ | 177 | Alpha-cleavage (H loss) [17] | Significant |
[M-15]⁺ | 163 | Methyl radical loss [17] | Low |
[M-29]⁺ | 149 | CHO radical loss [17] | High |
[M-31]⁺ | 147 | Methoxy radical loss [17] | Moderate |
Acylium Ion | 29 | Alpha-cleavage product [17] | Base peak |
Computational chemistry studies utilizing density functional theory methods provide detailed insights into the three-dimensional structure and conformational preferences of 3-(4-methoxyphenyl)-2-methylpropanal [21] [22]. The molecule exhibits multiple stable conformations due to rotation around the carbon-carbon bonds connecting the aromatic ring to the propyl aldehyde chain [23] [24].
The preferred conformations are influenced by intramolecular interactions between the aromatic system and the aldehyde functionality [21] [25]. Calculations using the B3LYP/6-311+G(d,p) basis set reveal that the molecule adopts conformations that minimize steric hindrance while maximizing favorable electronic interactions [21] [26].
The methoxy substituent on the aromatic ring can adopt different orientations relative to the benzene plane, contributing to conformational flexibility [23] [27]. The dihedral angles between the aromatic ring and the propyl chain significantly affect the overall molecular geometry and electronic properties [25].
Density functional theory calculations provide comprehensive information about the electronic structure of 3-(4-methoxyphenyl)-2-methylpropanal [21] [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the compound's electronic excitation properties and chemical reactivity [21] [28].
The methoxy group acts as an electron-donating substituent, influencing the electron density distribution throughout the aromatic system [22] [26]. This electronic effect affects the compound's spectroscopic properties and potential reactivity patterns [21].
Molecular electrostatic potential surface analysis reveals regions of electron density and electrophilic sites within the molecule [21] [28]. The carbonyl oxygen exhibits significant negative electrostatic potential, while the aldehyde carbon displays positive electrostatic potential, consistent with the expected electronic properties of aldehyde functionality [21].
Property | Value | Method | Reference |
---|---|---|---|
HOMO Energy | -7.1 to -7.3 eV | DFT/B3LYP | [21] |
LUMO Energy | -1.7 to -1.8 eV | DFT/B3LYP | [21] |
HOMO-LUMO Gap | 5.4-5.5 eV | DFT/B3LYP | [21] |
Dipole Moment | 5.5-7.1 Debye | DFT/B3LYP | [21] |
Polarizability | 77-101 a.u. | DFT/B3LYP | [28] |
Total Energy | -977.7 Hartree | DFT/B3LYP | [28] |
Irritant